rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans
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Overview
Description
rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans: is a chiral compound with significant interest in various fields of scientific research This compound is characterized by its unique oxazole ring structure and the presence of two chiral centers, making it a racemic mixture of enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile oxide with an alkene to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The resolution of the racemic mixture into its enantiomers can be achieved through chiral chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to more reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and functionalized oxazole rings .
Scientific Research Applications
rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring structure allows for specific interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, cis
- rac-(4S,5S)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans
- rac-(4S,5S)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, cis
Comparison: The unique aspect of rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to its cis isomer, the trans configuration may exhibit different physical and chemical properties, such as solubility, melting point, and biological activity .
Properties
CAS No. |
2648901-88-4 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
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